

# Application Note: Scalable Synthesis of 5-(2-Hydroxyethyl)-1H-pyrazole-3-carboxamide

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## Compound of Interest

Compound Name: 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

CAS No.: 1312205-25-6

Cat. No.: B1393540

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## Executive Summary

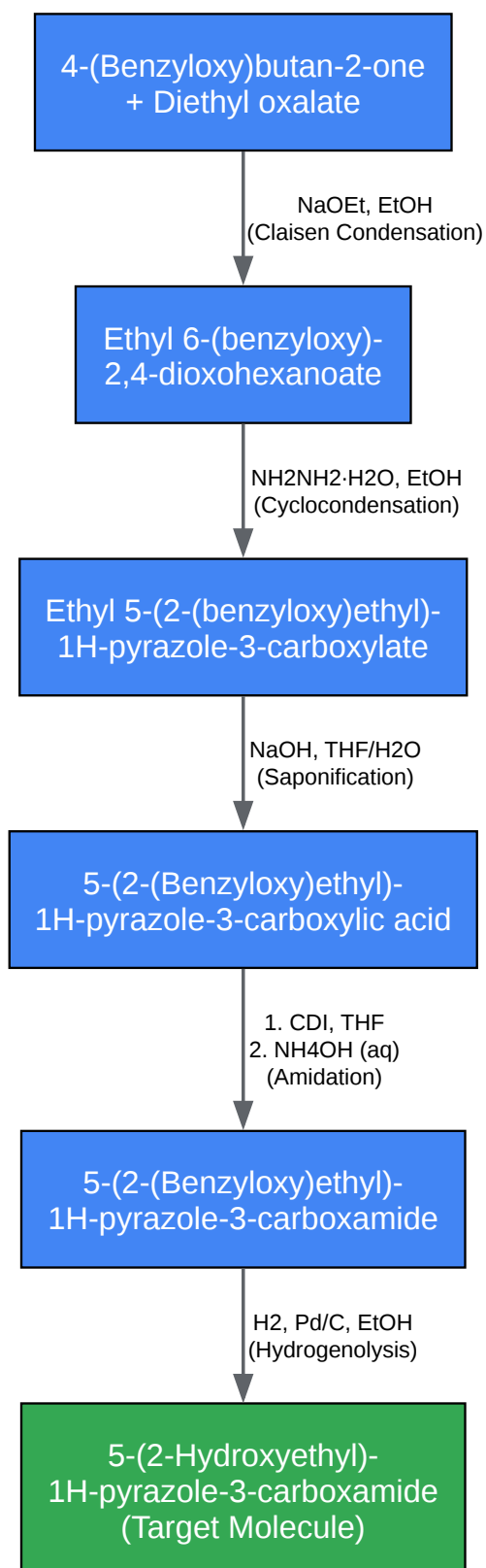
**5-(2-Hydroxyethyl)-1H-pyrazole-3-carboxamide** is a highly versatile heterocyclic building block. Pyrazole carboxamides serve as prominent scaffolds in numerous pharmaceuticals and agrochemicals, allowing for the precise fine-tuning of pharmacological properties and target binding (e.g., kinase inhibition and DNA minor groove binding)[1].

Scaling up the synthesis of functionalized pyrazoles presents significant process engineering challenges, primarily revolving around the safe handling of hydrazine, the management of highly exothermic cyclocondensations, and the control of impurity profiles. This application note details a robust, self-validating, four-step synthetic protocol designed for kilogram-scale manufacturing. By utilizing a benzyl-protected precursor and a two-step amidation sequence, this route bypasses the limitations of direct aliphatic alcohol cyclization and high-pressure amidation, delivering the target molecule with high chemical purity and process safety.

## Retrosynthetic Strategy & Process Causality

The most prevalent and flexible approach to pyrazole carboxamide synthesis involves the construction of a pyrazole ring bearing a carboxylic acid or ester functionality, followed by an amide coupling reaction[1].

- **Protection & Claisen Condensation:** Attempting a direct Claisen condensation using an unprotected aliphatic alcohol (e.g., 4-hydroxybutan-2-one) often leads to competitive lactonization and complex impurity profiles. To ensure quantitative conversion, a benzyl-protected ketone (4-(benzyloxy)butan-2-one) is condensed with diethyl oxalate.
- **Cyclocondensation & Tautomerism:** The resulting 1,3-diketoester is reacted with hydrazine hydrate. While the formation of regioisomers is a common issue in the synthesis of substituted pyrazoles[2], the use of unsubstituted hydrazine yields a 1H-pyrazole that undergoes rapid tautomerization. Consequently, **5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide** and 3-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide are chemically identical, completely eliminating regioselectivity challenges.
- **Amidation Strategy:** Direct amidation of pyrazole-3-carboxylates with ammonia typically requires capital-intensive high-pressure autoclaves and elevated temperatures. To ensure scalability, we employ a two-step sequence: saponification to the pyrazole-3-carboxylic acid[3], followed by activation with 1,1'-Carbonyldiimidazole (CDI) and treatment with aqueous ammonia[1].
- **Deprotection:** Standard catalytic hydrogenolysis removes the benzyl group to yield the final product.



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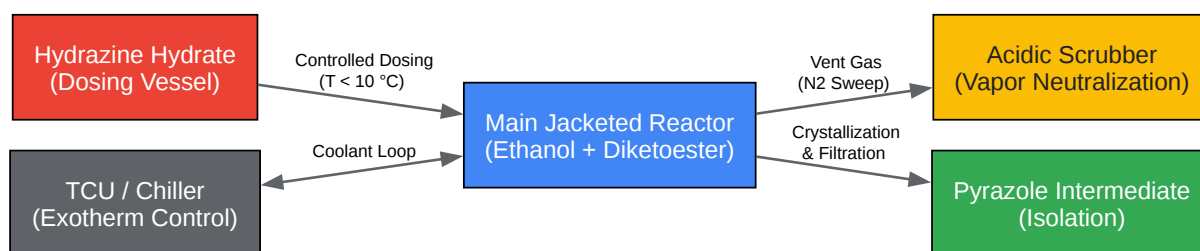
Workflow for the scalable 5-step synthesis of **5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide**.

## Scale-Up & Safety Engineering

The primary safety concerns during the scale-up synthesis revolve around the use of hydrazine hydrate. Hydrazine is a high-energy, toxic compound, and its condensation reactions are highly exothermic, posing a severe risk of thermal runaway if not properly controlled[2].

While continuous flow chemistry is an emerging and highly effective solution for managing hydrazine safety at scale[4][5], many facilities rely on traditional batch reactors. To safely execute this in batch:

- **Exotherm Management:** Hydrazine hydrate must be dosed via controlled, slow addition into a dilute solution of the diketoester[2]. The reactor must be equipped with a robust jacket cooling system (TCU) to maintain the internal temperature below 10 °C during addition.
- **Vapor Control:** Hydrazine vapors are highly toxic and flammable. The reactor head-space must be swept with nitrogen and vented through an acidic scrubber to neutralize any volatilized hydrazine[2].
- **Impurity Clearance:** A controlled crystallization from ethanol/water allows for consistently low levels of residual hydrazine (<20 ppm) in the isolated solid intermediates, preventing catalyst poisoning in the downstream hydrogenolysis step[4].



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Reactor setup and safety controls for the highly exothermic hydrazine cyclocondensation step.

## Experimental Protocols

### Step 1: Synthesis of Ethyl 6-(benzyloxy)-2,4-dioxohexanoate

- Causality Note: Absolute ethanol must be used. Trace water will rapidly hydrolyze diethyl oxalate into sodium oxalate, which precipitates and halts the reaction.
- Charge a dry, nitrogen-purged reactor with absolute ethanol (10 L/kg) and sodium ethoxide (1.5 eq).
- Cool the mixture to 0–5 °C.
- Add a mixture of 4-(benzyloxy)butan-2-one (1.0 eq) and diethyl oxalate (1.2 eq) dropwise over 2 hours, maintaining the internal temperature below 10 °C.
- Stir the reaction at room temperature for 12 hours. Monitor completion via HPLC.
- Quench the reaction by slowly adding 1M HCl until the pH reaches 3.0. Extract the aqueous phase with ethyl acetate, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure to yield the crude diketoester.

### Step 2: Cyclocondensation to Ethyl 5-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate

- Causality Note: Dilute solutions of hydrazine are inherently safer<sup>[2]</sup>. The slow addition ensures the exotherm is dissipated faster than heat is generated.
- Dissolve the crude diketoester (1.0 eq) in absolute ethanol (8 L/kg) and cool the reactor to 0–5 °C.
- Add a catalytic amount of glacial acetic acid (0.1 eq)<sup>[1]</sup>.
- Dose hydrazine hydrate (64% hydrazine, 1.1 eq) via an addition funnel over 3 hours. Ensure the internal temperature does not exceed 10 °C.
- Once addition is complete, warm the reactor to 80 °C and reflux for 4 hours.

- Concentrate the mixture to 3 volumes, add water (5 volumes), and cool to 5 °C to induce crystallization. Filter the resulting slurry and wash with cold water to ensure residual hydrazine is <20 ppm[4].

### Step 3: Saponification & Amidation

- Causality Note: Converting the ester to an active imidazolide intermediate allows the amidation to proceed rapidly at room temperature, avoiding the safety hazards of pressurized ammonia gas[1].
- Saponification: Dissolve the pyrazole ester in THF/Water (1:1, 10 L/kg). Add NaOH (2.0 eq) and stir at 50 °C for 4 hours. Acidify with 2M HCl to pH 2 to precipitate 5-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylic acid. Filter and dry.
- Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous THF (10 L/kg). Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise. Stir at room temperature for 2 hours until CO<sub>2</sub> evolution ceases.
- Amidation: Cool the mixture to 0 °C and add aqueous ammonium hydroxide (28% NH<sub>3</sub>, 5.0 eq) dropwise. Stir for 4 hours at room temperature. Concentrate the THF, extract with dichloromethane, and evaporate to yield 5-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxamide.

### Step 4: Deprotection to 5-(2-Hydroxyethyl)-1H-pyrazole-3-carboxamide

- Causality Note: Ethanol is selected as the hydrogenation solvent because the highly polar final product remains fully soluble, preventing it from precipitating onto and deactivating the Pd/C catalyst bed.
- Dissolve the protected carboxamide in ethanol (15 L/kg) in a hydrogenation reactor.
- Charge 10 wt% Pd/C (0.1 eq by weight) under a nitrogen blanket.
- Purge the vessel with hydrogen gas and maintain a pressure of 30 psi at 25 °C for 12 hours.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.

- Concentrate the filtrate under reduced pressure and recrystallize the residue from ethanol/heptane to afford the pure target molecule.

## Quantitative Data Summary

The following table summarizes the process metrics observed during the scale-up transition from a 10-gram laboratory scale to a 1-kilogram pilot scale.

Process Step	Yield (10 g Scale)	Yield (1 kg Scale)	HPLC Purity (1 kg)	Key Impurity Profile / Notes
1. Claisen Condensation	88%	85%	92.0%	Trace unreacted ketone; carried forward crude.
2. Cyclocondensation	91%	89%	98.5%	Residual hydrazine < 20 ppm after crystallization.
3. Amidation (Two-Step)	85%	86%	99.1%	Trace pyrazole-3-carboxylic acid (< 0.5%).
4. Deprotection	94%	92%	>99.5%	Toluene byproduct removed entirely in vacuo.
Overall Process	64.0%	60.5%	>99.5%	Highly scalable; no chromatography required.

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